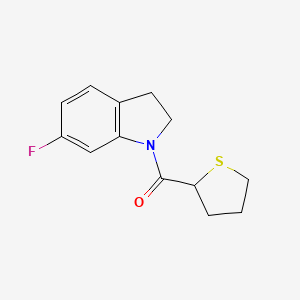

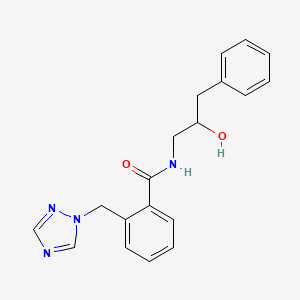

(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone, also known as FITM, is a small molecule inhibitor that selectively targets the fat storage protein, Fat-Inducing Transmembrane protein (FIT2). FIT2 is a protein that plays a key role in the formation of lipid droplets, which are responsible for storing fat in cells. Inhibition of FIT2 has been shown to reduce lipid droplet formation and increase energy expenditure, making it a promising target for the development of anti-obesity drugs.

Mecanismo De Acción

The mechanism of action of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone involves selective inhibition of FIT2, which is a transmembrane protein located in the endoplasmic reticulum (ER) of cells. FIT2 plays a key role in the formation of lipid droplets by facilitating the transfer of fatty acids from the ER membrane to the growing droplet. Inhibition of FIT2 by (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone prevents the formation of lipid droplets, leading to increased lipid oxidation and energy expenditure.

Biochemical and Physiological Effects:

(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone has been shown to have several biochemical and physiological effects related to its mechanism of action. Inhibition of FIT2 by (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone reduces the accumulation of triglycerides and cholesterol esters in cells, leading to decreased lipid droplet formation. This in turn leads to increased lipid oxidation and energy expenditure, which can result in weight loss and improved metabolic health. (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone has also been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting a potential role in the treatment of type 2 diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone as a research tool is its selectivity for FIT2, which allows for targeted inhibition of lipid droplet formation without affecting other cellular processes. However, one limitation of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone is its relatively low potency compared to other lipid droplet inhibitors, which may require higher concentrations for effective inhibition. Additionally, the synthesis of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone can be challenging and time-consuming, which may limit its availability for research purposes.

Direcciones Futuras

There are several potential future directions for research on (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone and its use as an anti-obesity drug. One area of interest is the development of more potent analogues of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone that could be used at lower concentrations or with fewer side effects. Another area of research is the investigation of the long-term effects of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone on metabolic health and potential adverse effects. Additionally, the role of FIT2 in other cellular processes beyond lipid droplet formation is not well understood, and further research may reveal new therapeutic targets for (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone and related compounds.

Métodos De Síntesis

The synthesis of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone has been described in detail in several scientific publications. The most commonly used method involves the condensation of 6-fluoroindole-2-carboxylic acid with thiolan-2-ylmethanamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone.

Aplicaciones Científicas De Investigación

(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone has been extensively studied in vitro and in vivo for its potential use as an anti-obesity drug. In vitro studies have shown that (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone inhibits lipid droplet formation in a dose-dependent manner in various cell types, including adipocytes and hepatocytes. In vivo studies using animal models have demonstrated that (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone reduces body weight gain and fat accumulation, improves glucose tolerance and insulin sensitivity, and increases energy expenditure.

Propiedades

IUPAC Name |

(6-fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNOS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h3-4,8,12H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTFFIDLSWVOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)C(=O)N2CCC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)

![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)

![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)

![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)

![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)